1,3-DIETHYL 2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE
Description
Properties
IUPAC Name |
diethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-3-20-15(18)12(16(19)21-4-2)10-17-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10,17H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHCQNBHMRFJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of 1,4-benzodioxane-6-amine with diethyl malonate under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,3-diethyl compounds exhibit promising anticancer properties. For instance, compounds synthesized from benzodioxin derivatives have shown effectiveness in promoting apoptosis in cancer cell lines such as A549 (lung cancer) and other solid tumors. The mechanism appears to involve the inhibition of cell proliferation and induction of programmed cell death .
Neuroprotective Effects
Research has demonstrated that certain derivatives of 2,3-dihydro-1,4-benzodioxin can act as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for Alzheimer's disease and other neurodegenerative disorders. Compounds derived from this class have been assessed for their potential to enhance cognitive function by modulating cholinergic signaling pathways .
Antimicrobial Properties
The antimicrobial activity of 1,3-diethyl derivatives has also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics or antimicrobial agents .
Pharmaceutical Formulations
The incorporation of 1,3-diethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methylidene}propanedioate into pharmaceutical formulations is being investigated for its synergistic effects when combined with other therapeutic agents. Its ability to enhance drug solubility and bioavailability makes it a candidate for formulation into novel drug delivery systems .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides demonstrated the structural characterization using IR and NMR techniques. The synthesized compounds were evaluated for their biological activities, particularly their inhibitory effects on acetylcholinesterase .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on modified benzodioxins showed significant cytotoxicity against several cancer cell lines. These findings support the hypothesis that structural modifications can enhance the anticancer potential of benzodioxin derivatives .
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,3-diethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methylidene}propanedioate with structurally or functionally analogous compounds:
Structural and Functional Analysis:
Benzodioxin Core: The 2,3-dihydro-1,4-benzodioxin ring is a common pharmacophore in anti-inflammatory agents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid), likely due to its ability to modulate oxidative stress pathways . In contrast, D4476 leverages this scaffold for immunomodulation by targeting T-cell differentiation . Substitution at the 6-position of the benzodioxin ring (e.g., amino, sulfonamide, or acetic acid groups) critically influences target selectivity and potency .
Ester vs. Acid Functionality :
- Propanedioate esters (e.g., the target compound and Diethyl 2-{[indole]propanedioate ) exhibit enhanced membrane permeability compared to carboxylic acids like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , which may explain their efficacy in intracellular enzyme inhibition .
Linker Diversity: The methylideneamino linker in the target compound enables conjugation without steric hindrance, unlike the sulfonamide-acetamide linker in 2-[benzodioxin]acetamides, which adds rigidity and hydrogen-bonding capacity for enzyme active-site interactions .
Research Findings and Implications
Anti-Inflammatory Potential: The structural similarity to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid suggests the target compound could inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, akin to ibuprofen . Key Data: In rat paw edema assays, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid reduced inflammation by 58% at 50 mg/kg (vs. 62% for ibuprofen) .
Enzyme Inhibition: Propanedioate esters are known to act as Michael acceptors, covalently modifying cysteine residues in enzymes like renin or α-glucosidase . Example: Diethyl 2-{[indole]propanedioate showed renin inhibition (IC50: 0.23 µM), suggesting the target compound may share similar mechanistic pathways .
Immunomodulatory Activity: D4476 demonstrated efficacy in reducing Mycobacterium tuberculosis growth by 80% in murine models via Treg cell inhibition, highlighting the benzodioxin scaffold’s versatility in immune modulation .
Anti-Diabetic Applications :
- Sulfonamide-benzodioxin hybrids (e.g., 2-[benzodioxin]acetamides ) inhibited α-glucosidase with IC50 values as low as 0.82 µM, outperforming acarbose (1.12 µM) . This suggests that introducing sulfonamide groups to the target compound could enhance anti-diabetic activity.
Biological Activity
1,3-Diethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methylidene}propanedioate is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodioxin moiety that is known for contributing to various biological activities. The crystal structure reveals that the oxazine ring and the annulated benzene ring are almost coplanar, which may influence its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazine with appropriate reagents under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Antimicrobial Effects
Research indicates that benzodioxin derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds containing the benzodioxin structure can act against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
Insecticidal Activity
A related study on 1,3-benzodioxole acids demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound showed effective LC50 and LC90 values, suggesting potential as an insecticide . This highlights the importance of the benzodioxole group in conferring biological activity.
Neuroprotective Properties
Benzodioxin derivatives have been investigated for neuroprotective effects. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Parkinson's disease . The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival.
Study on Antidiabetic Activity
In a study assessing the antidiabetic potential of similar compounds, it was found that derivatives with the benzodioxin structure could significantly lower blood glucose levels in diabetic models. This effect is attributed to enhanced insulin sensitivity and modulation of glucose metabolism .
Cardiovascular Effects
Another study explored the cardiovascular effects of related compounds. It was observed that certain derivatives could reduce blood pressure and improve lipid profiles in hypertensive models. These findings suggest a potential role in managing cardiovascular diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,3-diethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methylidene}propanedioate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction between 1,3-diethyl propanedioate and a substituted benzodioxin-amine derivative. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalytic bases like piperidine. Yield optimization can be achieved through Design of Experiments (DoE), such as factorial design, to evaluate interactions between variables like molar ratios and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the enamine linkage and ethyl ester groups. Infrared (IR) spectroscopy validates the C=N stretch (~1600 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is recommended for resolving stereochemical ambiguities, though it requires high-purity crystals .
Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Accelerated stability studies using HPLC or UV-Vis spectroscopy under stress conditions (e.g., 40–80°C, pH 1–12) can identify degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. How can factorial design be applied to optimize the compound’s synthesis while minimizing byproduct formation?
- Methodological Answer : A 2³ factorial design evaluates factors like temperature, catalyst concentration, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions, while LC-MS monitors byproducts. For instance, reducing reaction time below 6 hours may suppress hydrolysis of the ethyl ester groups .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack. Molecular dynamics simulations in solvents like acetonitrile assess steric effects. Software like COMSOL Multiphysics integrates these data for reaction pathway predictions .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Cross-validate computational models (e.g., NMR chemical shift predictions via GIAO-DFT) with experimental data. If discrepancies persist, re-examine solvent effects or conformational dynamics using ab initio molecular dynamics (AIMD). Multi-technique validation (e.g., combining IR, Raman) reduces ambiguity .
Q. What strategies are effective for functionalizing the benzodioxin moiety to enhance biological or material science applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or cyano) via electrophilic aromatic substitution to modulate electronic properties. Click chemistry (e.g., azide-alkyne cycloaddition) enables bioconjugation. For material science, copolymerization with acrylates enhances thermal stability, monitored via Differential Scanning Calorimetry (DSC) .
Q. How can researchers evaluate the compound’s potential as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer : Screen enantioselective activity in model reactions (e.g., aldol condensation) using chiral HPLC or circular dichroism (CD). Ligand efficacy is quantified via binding constants (UV-Vis titration) and turnover frequency (TOF) measurements. Comparative studies with established ligands (e.g., BINOL) benchmark performance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
